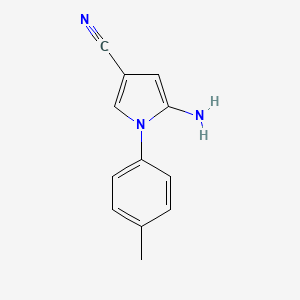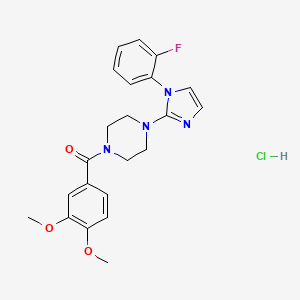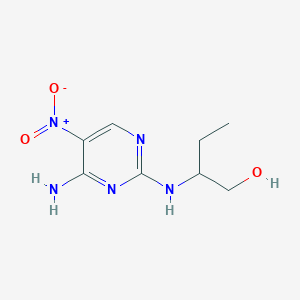![molecular formula C48H48CuN8 B2373604 Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane CAS No. 39001-64-4](/img/no-structure.png)
Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane is a useful research compound. Its molecular formula is C48H48CuN8 and its molecular weight is 800.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Removal of Cyanide in Mining
The study by Alonso-González et al. (2013) explored the use of quaternary ammonium salts for the removal of copper-cyanide complexes from mining solutions. This process allows the recycling of free cyanide in the mining industry, addressing high cyanide consumption issues caused by the presence of copper species (Alonso-González et al., 2013).
2. Role in Neurological and Protein Studies
Lee et al. (2007) investigated the role of copper and zinc in protein deposit formation, relevant to diseases like Alzheimer's. The study highlighted the use of copper complexes in understanding metal ion interactions with proteins (Lee et al., 2007).
3. Copper Complexes in Nuclear Medicine
Research by Jurek et al. (2016) focused on copper complexes like 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane-4,11-diacetic acid (CB-TE2A), used in nuclear medicine for creating kinetically inert copper complexes. These complexes are beneficial for in vivo applications where loss of radioactive copper needs to be minimized (Jurek et al., 2016).
4. Photodynamic Therapy in Cancer Treatment
Al Hageh et al. (2018) discussed the use of sterically encumbered Cu(i) bis-phenanthroline complexes in photodynamic therapy (PDT) for cancer treatment. These complexes showed significant in vitro photocytotoxicity, suggesting their potential in cancer therapeutics (Al Hageh et al., 2018).
5. Copper Complexes in Antibacterial Research
Chandra et al. (2006) synthesized copper(II) macrocyclic complexes and evaluated their antibacterial properties. This research contributes to understanding the potential of copper complexes in combating bacterial growth (Chandra et al., 2006).
Properties
| 39001-64-4 | |
Molecular Formula |
C48H48CuN8 |
Molecular Weight |
800.5 g/mol |
IUPAC Name |
copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Cu/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI Key |
IDACJLJAKMQWEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2C(C1)C3NC2NC4C5CC(CCC5C([N-]4)NC6C7CC(CCC7C(N6)NC8C9CC(CCC9C(N3)[N-]8)C(C)(C)C)C(C)(C)C)C(C)(C)C.[Cu+2] |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Cu+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![N-[(thiolan-2-yl)methyl]prop-2-enamide](/img/structure/B2373525.png)
![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373527.png)


![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373533.png)
![N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2373536.png)



![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2373542.png)
![Ethyl 2-[(2-{[(4-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2373543.png)

